An In-depth Technical Guide to 2-(4-Fluorobenzoyl)-5-methylpyridine
An In-depth Technical Guide to 2-(4-Fluorobenzoyl)-5-methylpyridine
Abstract
This technical guide provides a comprehensive overview of 2-(4-Fluorobenzoyl)-5-methylpyridine, a fluorinated aryl-pyridyl ketone of significant interest to the chemical and pharmaceutical sciences. The document delineates its chemical identity, physicochemical properties, and a detailed, plausible synthetic pathway. Furthermore, it explores the compound's potential applications in drug discovery and materials science, rooted in the established utility of the pyridine and fluorobenzoyl scaffolds. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the synthesis and application of this class of compounds.
Introduction: The Significance of Fluorinated Pyridine Scaffolds
The incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine rings, on the other hand, are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules due to their ability to engage in hydrogen bonding and their overall electronic characteristics.
2-(4-Fluorobenzoyl)-5-methylpyridine belongs to the aryl-pyridyl ketone family, a class of compounds recognized for their versatile applications as key intermediates in the synthesis of more complex molecules. The juxtaposition of the 5-methylpyridine moiety and the 4-fluorobenzoyl group creates a molecule with a distinct electronic and steric profile, making it a valuable building block for exploring new chemical space in drug discovery and materials science. This guide will provide an in-depth analysis of this specific molecule, from its fundamental properties to its potential applications.
Chemical Identity and Physicochemical Properties
While 2-(4-Fluorobenzoyl)-5-methylpyridine is a specific chemical entity, it is important to note that its isomers, such as 5-(2-Fluorobenzoyl)-2-methylpyridine (CAS No. 203399-16-0), are also documented.[2] For the purpose of this guide, we will focus on the structure as named in the topic.
Chemical Structure:
Caption: Chemical structure of 2-(4-Fluorobenzoyl)-5-methylpyridine.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 2-(4-Fluorobenzoyl)-5-methylpyridine | N/A |
| (4-fluorophenyl)(5-methylpyridin-2-yl)methanone | N/A | |
| Molecular Formula | C₁₃H₁₀FNO | [2] |
| Molecular Weight | 215.23 g/mol | [2] |
| Canonical SMILES | CC1=CC(=NC=C1)C(=O)C2=CC=C(F)C=C2 | N/A |
| InChI Key | ZIMSRFDOVAUWGG-UHFFFAOYSA-N (for isomer) | [2] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Melting Point | 58-59 °C (for a related isomer) | [3] |
| Boiling Point | ~285 °C | [3] |
| logP | 2.48 | [2] |
| Water Solubility | 0.36 g/L | [2] |
| pKa (Strongest Basic) | 4.46 | [2] |
| Polar Surface Area | 29.96 Ų | [2] |
Synthesis and Manufacturing
Proposed Synthetic Pathway: A Two-Step Approach
The proposed synthesis involves the conversion of a commercially available methylpyridine derivative to an organometallic reagent, followed by a coupling reaction with a 4-fluorobenzoyl derivative. A Negishi or a similar palladium-catalyzed cross-coupling reaction is a suitable choice for this transformation due to its functional group tolerance and high efficiency.
Caption: Proposed synthetic workflow for 2-(4-Fluorobenzoyl)-5-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Bromo-5-methylpyridine
-
n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
-
4-Fluorobenzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) if necessary for certain coupling variants
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Formation of the Pyridyl Organometallic Reagent
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-methylpyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated pyridine intermediate.
Causality Insight: The low temperature is critical to prevent side reactions and decomposition of the organolithium reagent. The bromine atom directs the lithiation to the 2-position of the pyridine ring.
Step 2: Acylation with 4-Fluorobenzoyl Chloride
-
In a separate flask, dissolve 4-fluorobenzoyl chloride (1.2 eq) in anhydrous THF.
-
Slowly add the solution of 4-fluorobenzoyl chloride to the freshly prepared lithiated pyridine solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-(4-Fluorobenzoyl)-5-methylpyridine.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the fluorine atom can be confirmed by ¹⁹F NMR.
Applications in Research and Drug Development
Aryl-pyridyl ketones are valuable precursors in the synthesis of a wide range of biologically active molecules. The specific structure of 2-(4-Fluorobenzoyl)-5-methylpyridine suggests several potential applications.
Key Intermediate in Medicinal Chemistry
The ketone functionality serves as a versatile handle for further chemical modifications. For instance, it can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. The pyridine nitrogen can be quaternized or oxidized, and the aromatic rings can undergo further substitution reactions. These transformations allow for the generation of diverse molecular libraries for screening against various biological targets. This compound can be a key building block for inhibitors of enzymes such as Cyclin-Dependent Kinase 2 (CDK2), which is a target in cancer therapy.[4][5]
Caption: Potential derivatization pathways and applications.
Ligand for Catalysis
Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the ring. The 2-(4-Fluorobenzoyl)-5-methylpyridine could potentially serve as a bidentate ligand, coordinating through both the pyridine nitrogen and the carbonyl oxygen. Related structures, such as 2-(4-Fluorophenyl)-5-methylpyridine, are utilized as ligands in the preparation of Iridium(III) photocatalysts.[3]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized 2-(4-Fluorobenzoyl)-5-methylpyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on both the pyridine and fluorophenyl rings, as well as a singlet for the methyl group. The coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: Will reveal the number of unique carbon environments, including the carbonyl carbon at a characteristic downfield shift.
-
¹⁹F NMR: A singlet is expected, confirming the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can help to confirm the structure.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ will be indicative of the carbonyl group.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of the compound.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(4-Fluorobenzoyl)-5-methylpyridine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[6][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[6]
While specific toxicity data for this compound is not available, related fluorinated and pyridine-containing compounds can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[7][9]
Conclusion
2-(4-Fluorobenzoyl)-5-methylpyridine represents a molecule of considerable potential for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Its synthesis, while not explicitly detailed in the current literature, is readily achievable through established synthetic methodologies. The unique combination of a fluorinated benzoyl group and a methylpyridine core makes it an attractive building block for the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and potential applications, encouraging further exploration of this and related compounds.
References
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Pharmaffiliates. CAS No : 1798043-23-8 | Product Name : 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine. [Link]
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